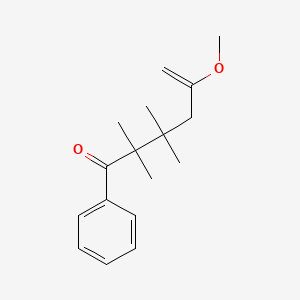
2H-Thiopyran, 3,6-dihydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiopyran, 3,6-dihydro-2-methyl- is an organic compound belonging to the class of heterocyclic compounds known as thiopyrans. These compounds are characterized by a six-membered ring containing one sulfur atom and one double bond. The presence of sulfur in the ring structure imparts unique chemical properties to thiopyrans, making them valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3,6-dihydro-2-methyl- can be achieved through several methods. One common approach involves the reaction of enamin-3-ones with nitroalkenes in a one-pot procedure. This method utilizes Lawesson’s reagent for thionation, followed by a hetero-Diels–Alder reaction with nitroalkenes to yield the desired thiopyran . Another method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions .
Industrial Production Methods
Industrial production of 2H-Thiopyran, 3,6-dihydro-2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thiopyran, 3,6-dihydro-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the double bond in the ring structure.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of electrophiles and nucleophiles to introduce new functional groups into the thiopyran ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiopyrans.
Wissenschaftliche Forschungsanwendungen
2H-Thiopyran, 3,6-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: In industrial applications, thiopyrans are used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Thiopyran, 3,6-dihydro-2-methyl- involves interactions with molecular targets and pathways within biological systems. The sulfur atom in the thiopyran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways may include enzymes and receptors involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
2H-Thiopyran, 3,6-dihydro-2-methyl- can be compared with other similar compounds, such as:
3,4-Dihydro-2H-thiopyran: Another thiopyran derivative with similar chemical properties.
2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde: A related compound with additional functional groups that influence its reactivity.
3,6-Dihydro-2H-pyran: A structurally similar compound with an oxygen atom instead of sulfur, leading to different chemical behavior.
The uniqueness of 2H-Thiopyran, 3,6-dihydro-2-methyl- lies in its specific ring structure and the presence of the sulfur atom, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61049-54-5 |
|---|---|
Molekularformel |
C6H10S |
Molekulargewicht |
114.21 g/mol |
IUPAC-Name |
2-methyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C6H10S/c1-6-4-2-3-5-7-6/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
YGKOXPNVFRZZKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=CCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



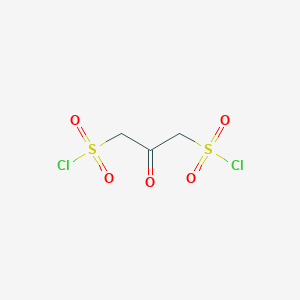
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
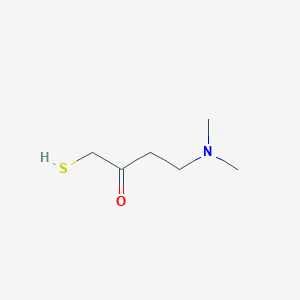
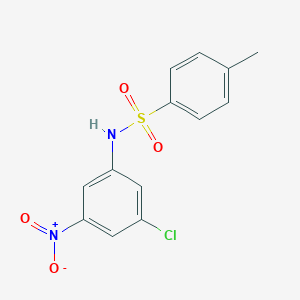
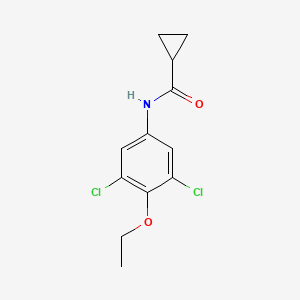
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)



![Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide](/img/structure/B14605285.png)

